molecular formula C12H8N2O2 B1384373 3-(1,3-Benzoxazol-2-yl)-2-pyridinol CAS No. 292140-74-0

3-(1,3-Benzoxazol-2-yl)-2-pyridinol

Cat. No. B1384373
M. Wt: 212.2 g/mol
InChI Key: IMBFGQSBFRQBTA-UHFFFAOYSA-N
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Description

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For example, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane .


Molecular Structure Analysis

The molecule of a benzoxazole derivative can have a nitrogen atom between 1,3-benzoxazol-2-yl and another group . For such a compound, there can be multiple possible conformers and tautomers .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo a variety of chemical reactions. For instance, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a benzoxazole derivative can vary. For example, 3-(1,3-benzoxazol-2-yl)-1-propanamine has a molecular weight of 176.22 and is a solid at room temperature .

Scientific Research Applications

Molecular Structure and Synthesis

  • Vibrational Spectra and Molecular Structure Analysis : The study by Taşal et al. (2009) focused on determining the molecular structure, vibrational frequencies, and infrared intensities of a molecule similar to 3-(1,3-Benzoxazol-2-yl)-2-pyridinol. This involved using HF and DFT methods for analysis.
  • Design and Synthesis of Novel Compounds : Fathima et al. (2021) described the synthesis of novel benzoxazole derivatives, highlighting the potential for creating new chemical entities using 3-(1,3-Benzoxazol-2-yl)-2-pyridinol as a base structure Fathima et al. (2021).

Photophysical Properties

  • Fluorescent Properties and Applications : Bodke et al. (2013) synthesized derivatives of benzoxazole and investigated their fluorescent properties. This research highlights the potential use of these compounds in developing fluorescent probes Bodke et al. (2013).
  • Excited-State Intramolecular Proton Transfer : A study by Vázquez et al. (2007) explored the excited-state intramolecular proton transfer in compounds related to 3-(1,3-Benzoxazol-2-yl)-2-pyridinol. This research provides insights into the phototautomerization processes of such compounds Vázquez et al. (2007).

Antimicrobial and Antioxidant Properties

  • Evaluation of Biological Activities : Phatangare et al. (2013) synthesized and evaluated novel fluorescent benzoxazole derivatives for their antimicrobial activities, indicating potential pharmaceutical applications Phatangare et al. (2013).
  • Antioxidant Evaluation : The study by Wijtmans et al. (2004) investigated the antioxidant properties of pyridinol derivatives, which could provide insights into the potential antioxidant applications of 3-(1,3-Benzoxazol-2-yl)-2-pyridinol Wijtmans et al. (2004).

Safety And Hazards

The safety and hazards of a benzoxazole derivative can also vary. For instance, in the event of fire, carbon oxides, nitrogen oxides (NOx), and sulfur oxides can be produced .

Future Directions

The future directions for the research and development of benzoxazole derivatives are promising. They have been investigated extensively and associated with diverse biological activities such as antibacterial, antifungal, anticancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, there is a large upsurge in the synthesis of benzoxazole via different pathways .

properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBFGQSBFRQBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzoxazol-2-yl)-2-pyridinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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